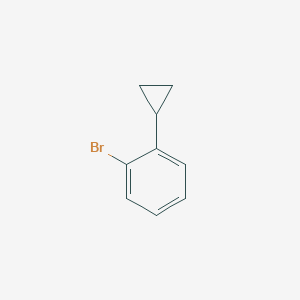

1-Bromo-2-cyclopropylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-cyclopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUGHJZKCKSVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481115 | |

| Record name | 1-BROMO-2-CYCLOPROPYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57807-28-0 | |

| Record name | 1-Bromo-2-cyclopropylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57807-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-BROMO-2-CYCLOPROPYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-cyclopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-cyclopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-cyclopropylbenzene, a versatile building block in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the realm of drug discovery. The unique electronic and steric properties imparted by the cyclopropyl group make this compound and its derivatives valuable scaffolds for the development of novel therapeutic agents. This guide is intended to be a key resource for researchers and professionals working with this compound.

Chemical and Physical Properties

This compound is an aromatic compound with the chemical formula C₉H₉Br.[1] Its structure consists of a benzene ring substituted with a bromine atom and a cyclopropyl group at adjacent positions. The CAS Registry Number for this compound is 57807-28-0 .[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57807-28-0 | [1][2][3] |

| Molecular Formula | C₉H₉Br | [1] |

| Molecular Weight | 197.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-bromophenyl-cyclopropane, 1-bromo-2-cyclopropyl-benzene | [1] |

| Canonical SMILES | C1CC1C2=CC=CC=C2Br | [1] |

| InChI Key | DTUGHJZKCKSVEO-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 3.5 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common approach involves the cyclopropanation of 2-bromostyrene. The following is a representative experimental protocol.

Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Bromostyrene

Objective: To synthesize this compound from 2-bromostyrene.

Materials:

-

2-Bromostyrene

-

Diiodomethane (CH₂I₂)

-

Zinc-Copper couple (Zn-Cu)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a zinc-copper couple.

-

Anhydrous diethyl ether is added to the flask, and the mixture is stirred.

-

A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension.

-

After the initial reaction subsides, a solution of 2-bromostyrene in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is filtered, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed successively with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

References

Technical Guide: Physical Properties of 1-Bromo-2-cyclopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-cyclopropylbenzene is an aromatic organic compound with the chemical formula C₉H₉Br.[1] As a substituted bromobenzene, its physical properties are of significant interest in synthetic chemistry and drug development, where it may serve as a key intermediate. This technical guide provides a summary of the known physical properties of this compound and its isomers, along with detailed experimental protocols for the determination of key physical characteristics. Due to a lack of experimentally determined data for the ortho isomer in readily available literature, this guide also presents data for the corresponding meta and para isomers to provide a comparative context for researchers.

Core Physical Properties

The fundamental physical identifiers for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉Br | [1] |

| Molecular Weight | 197.07 g/mol | [1] |

| CAS Number | 57807-28-0 | [1] |

Comparative Physical Data of Isomers

| Physical Property | This compound | 1-Bromo-3-cyclopropylbenzene | 1-Bromo-4-cyclopropylbenzene |

| Boiling Point | Data not available | 230 °C at 760 mmHg[3] | 231 °C[4] |

| Melting Point | Data not available | Data not available | 15 °C[4] |

| Density | Data not available | 1.474 g/cm³[3] | 1.474 g/cm³[4] |

| Refractive Index | Data not available | 1.604[3] | Data not available |

Solubility: Aryl halides are typically insoluble in water but soluble in common organic solvents such as ethanol, ether, and benzene.[2][5]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the primary physical properties of liquid aryl halides like this compound.

Determination of Boiling Point (Microscale Method)

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (0-300 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (Bunsen burner or oil bath)

-

Sample of this compound

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed into the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Water bath with temperature control

-

Sample of this compound

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed on the analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed.

-

The pycnometer is emptied, dried, and then filled with the this compound sample.

-

The filled pycnometer is brought to the same temperature in the water bath.

-

The outside of the pycnometer is dried, and it is weighed.

-

The density is calculated using the formula: Density = (mass of sample) / (volume of sample) where the volume of the sample is determined from the mass of the water and its known density at that temperature.

Determination of Refractive Index

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (sodium lamp)

-

Sample of this compound

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of the this compound sample are placed on the prism using a clean dropper.

-

The prism is closed, and the instrument is allowed to reach thermal equilibrium with the circulating water from the constant temperature bath (typically 20°C or 25°C).

-

The light source is positioned, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp.

-

The compensator is adjusted to remove any color fringes.

-

The dividing line is centered on the crosshairs, and the refractive index is read from the scale.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the characterization of the physical properties of a synthesized organic compound such as this compound.

Caption: Workflow for the synthesis, purification, and physical property characterization of an organic compound.

Safety Information

This compound is classified as a harmful substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to 1-Bromo-2-cyclopropylbenzene: Synthesis, Spectroscopic Analysis, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-cyclopropylbenzene, a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, and provides a validated experimental protocol for its synthesis. A key focus is the in-depth analysis of its spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), which are crucial for its characterization. Furthermore, this guide explores the broader significance of the cyclopropylbenzene motif in drug discovery, highlighting its role as a valuable pharmacophore. While specific biological activities of this compound are not extensively documented, its structural features suggest its utility as a versatile building block for the synthesis of novel therapeutic agents.

Chemical Structure and Identification

This compound is an organic compound characterized by a benzene ring substituted with a bromine atom and a cyclopropyl group at adjacent positions.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 57807-28-0 |

| Molecular Formula | C₉H₉Br |

| SMILES | C1CC1c2ccccc2Br |

| InChI | InChI=1S/C9H9Br/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2 |

Physicochemical and Safety Data

A summary of the key computed physicochemical properties and hazard information for this compound is presented below.[1] This data is essential for handling, storage, and for predicting the behavior of the compound in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 197.07 g/mol | PubChem[1] |

| XLogP3 | 3.5 | PubChem[1] |

| Boiling Point | 217 °C | Guidechem |

| Refractive Index | 1.604 | Guidechem |

| Flash Point | 87 °C | Guidechem |

Safety and Hazard Information: [1]

| Hazard Statement Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a doctoral thesis by A. M. Dreager. This procedure involves the bromination of commercially available 2-cyclopropylaniline.

Experimental Protocol

Materials and Reagents:

-

2-Cyclopropylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: In a suitable reaction vessel, dissolve 2-cyclopropylaniline (1.0 equivalent) in a 48% aqueous solution of hydrobromic acid. Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add a solution of sodium nitrite (1.1 equivalents) in deionized water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in 48% aqueous hydrobromic acid and cool to 0 °C.

-

Slowly add the previously prepared diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat at 50 °C for 1 hour.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with hexanes, to yield this compound as a colorless oil.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through nuclear magnetic resonance (NMR) spectroscopy. The following data is from the doctoral thesis of A. M. Dreager.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.51 (dd, J = 7.9, 1.4 Hz, 1H) | Ar-H |

| 7.19 (td, J = 7.6, 1.4 Hz, 1H) | Ar-H |

| 7.08 (dd, J = 7.6, 1.7 Hz, 1H) | Ar-H |

| 6.91 (td, J = 7.6, 1.7 Hz, 1H) | Ar-H |

| 2.10 (m, 1H) | Cyclopropyl-CH |

| 1.01 (m, 2H) | Cyclopropyl-CH₂ |

| 0.69 (m, 2H) | Cyclopropyl-CH₂ |

The ¹H NMR spectrum shows characteristic signals for the aromatic protons and the upfield signals corresponding to the cyclopropyl ring protons.[2] The ¹³C NMR spectrum further confirms the presence of the aromatic and cyclopropyl carbons.

Role in Medicinal Chemistry and Drug Discovery

While specific biological activities for this compound have not been extensively reported, the cyclopropylbenzene moiety is a recognized "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates can offer several advantages:

-

Metabolic Stability: The cyclopropyl group can enhance metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes.

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, potentially increasing its binding affinity to a biological target.

-

Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and other properties to improve the pharmacokinetic profile of a drug candidate.

The bromine atom in this compound serves as a versatile synthetic handle, allowing for the introduction of various functional groups through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a valuable starting material for the synthesis of libraries of compounds for drug screening.

Caption: General workflow for utilizing this compound in a drug discovery program.

Conclusion

This compound is a readily synthesizable and characterizable compound. While its direct biological applications are yet to be fully explored, its chemical structure, combining a reactive bromine handle with the favorable properties of a cyclopropylbenzene scaffold, makes it a valuable building block for medicinal chemists and researchers in drug discovery. The detailed synthetic protocol and comprehensive spectroscopic data provided in this guide serve as a practical resource for its preparation and identification, facilitating its use in the development of novel and improved therapeutic agents.

References

An In-depth Technical Guide to 1-Bromo-2-cyclopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-cyclopropylbenzene, a key aromatic compound with applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and relevant safety information.

Core Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 197.07 g/mol | [1] |

| Molecular Formula | C₉H₉Br | [1] |

| CAS Number | 57807-28-0 | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1CC1C2=CC=CC=C2Br | [1] |

| Monoisotopic Mass | 195.98876 Da | [1] |

| Computed XLogP3 | 3.5 | [1] |

| Boiling Point | Data not available for the ortho isomer | |

| Density | Data not available for the ortho isomer | |

| Refractive Index | Data not available for the ortho isomer |

Synthesis of this compound: An Experimental Protocol

Reaction Scheme:

Materials:

-

2-Bromostyrene

-

Diiodomethane (CH₂I₂)

-

Zinc-Copper couple (Zn(Cu))

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Zinc-Copper Couple: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust. Add a solution of copper(II) acetate in glacial acetic acid dropwise with stirring. Filter the resulting solid, wash with glacial acetic acid, then with diethyl ether, and dry under vacuum.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, magnetic stir bar, and under an inert atmosphere, add the prepared zinc-copper couple and anhydrous diethyl ether.

-

Cyclopropanation: To the stirred suspension of the zinc-copper couple, add a solution of 2-bromostyrene in anhydrous diethyl ether. Then, add diiodomethane dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC or GC).

-

Workup: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information regarding the specific signaling pathways or biological activities of this compound. As a substituted bromobenzene, it is primarily of interest to researchers and drug development professionals as a synthetic intermediate for the construction of more complex molecules with potential biological activity. The cyclopropyl moiety is a known pharmacophore that can influence the metabolic stability, conformation, and potency of drug candidates.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-cyclopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 1-bromo-2-cyclopropylbenzene, a valuable building block in medicinal chemistry and materials science. The described methodology is a two-step process commencing with the synthesis of the key intermediate, 2-cyclopropylaniline, followed by a Sandmeyer reaction to yield the final product. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step sequence:

-

Buchwald-Hartwig Amination: The initial step involves the palladium-catalyzed cross-coupling of 2-bromoaniline with cyclopropylamine to afford 2-cyclopropylaniline. This reaction is known for its high efficiency and functional group tolerance.

-

Sandmeyer Reaction: The subsequent step is the conversion of the amino group of 2-cyclopropylaniline into a bromine atom. This is accomplished via diazotization of the amine followed by a copper(I) bromide mediated substitution.

The overall transformation is depicted in the following workflow diagram:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-Cyclopropylaniline (Intermediate)

This procedure is adapted from established Buchwald-Hartwig amination protocols.

Reaction Scheme:

Caption: Buchwald-Hartwig amination for 2-cyclopropylaniline synthesis.

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Bromoaniline | C₆H₆BrN | 172.02 | 10.0 | 1.72 g |

| Cyclopropylamine | C₃H₇N | 57.09 | 12.0 | 0.82 mL |

| Palladium(II) Acetate | C₄H₆O₄Pd | 224.50 | 0.02 | 4.5 mg |

| BrettPhos | C₄₄H₆₅O₂P | 664.96 | 0.04 | 26.6 mg |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 14.0 | 1.35 g |

| Toluene (anhydrous) | C₇H₈ | 92.14 | - | 20 mL |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (4.5 mg, 0.02 mmol) and BrettPhos (26.6 mg, 0.04 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add sodium tert-butoxide (1.35 g, 14.0 mmol) to the flask.

-

In a separate vial, dissolve 2-bromoaniline (1.72 g, 10.0 mmol) in anhydrous toluene (10 mL).

-

Add the 2-bromoaniline solution to the Schlenk flask, followed by cyclopropylamine (0.82 mL, 12.0 mmol).

-

Seal the Schlenk flask and heat the reaction mixture at 100 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove insoluble salts.

-

Wash the celite pad with additional ethyl acetate (2 x 20 mL).

-

Combine the organic filtrates and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-cyclopropylaniline.

Expected Yield: 75-85%

Synthesis of this compound (Final Product)

This procedure is based on the classical Sandmeyer reaction.

Reaction Scheme:

Caption: Sandmeyer reaction for the synthesis of this compound.

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Cyclopropylaniline | C₉H₁₁N | 133.19 | 10.0 | 1.33 g |

| Hydrobromic Acid (48%) | HBr | 80.91 | ~40.0 | 10 mL |

| Sodium Nitrite | NaNO₂ | 69.00 | 11.0 | 0.76 g |

| Copper(I) Bromide | CuBr | 143.45 | 12.0 | 1.72 g |

| Water | H₂O | 18.02 | - | 10 mL |

Procedure:

-

In a 100 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-cyclopropylaniline (1.33 g, 10.0 mmol) in hydrobromic acid (10 mL, 48%).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in water (5 mL).

-

Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in color.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

In a separate 250 mL flask, dissolve copper(I) bromide (1.72 g, 12.0 mmol) in hydrobromic acid (5 mL, 48%).

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the initial vigorous reaction subsides, warm the reaction mixture to 50-60 °C and maintain this temperature for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash successively with 1 M sodium hydroxide solution (2 x 30 mL) and brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography on silica gel (eluent: hexane) to yield this compound.

Expected Yield: 60-70%

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Buchwald-Hartwig Amination | 2-Bromoaniline | Pd(OAc)₂, BrettPhos, t-BuOK, Cyclopropylamine | Toluene | 100 | 12-18 | 75-85 |

| 2. Sandmeyer Reaction | 2-Cyclopropylaniline | NaNO₂, HBr, CuBr | Water | 0-5, then 50-60 | 1.5 | 60-70 |

Logical Relationships and Experimental Workflow

The logical flow of the entire synthesis process, from precursor selection to final product isolation, is illustrated below.

Caption: Detailed experimental workflow for the two-step synthesis.

An In-depth Technical Guide to the NMR Analysis of 1-Bromo-2-cyclopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-2-cyclopropylbenzene. Due to the absence of readily available, fully assigned experimental spectra in public databases, this document leverages established NMR principles, substituent effects, and data from analogous structures to present a detailed theoretical analysis. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of this and similar compounds.

Predicted NMR Data

The structural and electronic environment of each nucleus in this compound dictates its chemical shift and coupling constants in the NMR spectra. The ortho-disubstituted benzene ring and the adjacent cyclopropyl group give rise to a distinct set of signals.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to display a complex aromatic region and a characteristic upfield region for the cyclopropyl protons. The chemical shifts are predicted based on the known spectrum of cyclopropylbenzene, with adjustments for the ortho-bromo substituent.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-6 | 7.55 - 7.65 | Doublet of doublets (dd) | ³J = 7.5 - 8.5, ⁴J = 1.0 - 2.0 | 1H |

| H-3 | 7.25 - 7.35 | Doublet of doublets (dd) | ³J = 7.5 - 8.5, ⁴J = 1.0 - 2.0 | 1H |

| H-4, H-5 | 7.05 - 7.20 | Multiplet (m) | - | 2H |

| H-c | 2.00 - 2.10 | Multiplet (m) | - | 1H |

| H-a, H-a' | 0.95 - 1.05 | Multiplet (m) | - | 2H |

| H-b, H-b' | 0.65 - 0.75 | Multiplet (m) | - | 2H |

Note: The aromatic protons (H-3, H-4, H-5, H-6) will form a complex second-order multiplet system. The predicted shifts and multiplicities are an approximation. The cyclopropyl protons (H-a, H-a', H-b, H-b') are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are predicted based on the known spectrum of cyclopropylbenzene and the substituent chemical shift (SCS) effects of a bromine atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-1 | 120 - 125 |

| C-6 | 132 - 137 |

| C-4 | 128 - 133 |

| C-5 | 126 - 131 |

| C-3 | 125 - 130 |

| C-c | 15 - 20 |

| C-a, C-b | 8 - 13 |

Experimental Protocols

A detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound is provided below.

1. Sample Preparation

-

Weigh 5-10 mg of purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆). Chloroform-d is a common choice for non-polar aromatic compounds.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

The instrument's magnetic field should be shimmed on the sample to ensure homogeneity.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Co-add 16 to 64 scans to improve the signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (typically several hundred to thousands) will be necessary due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended to ensure quantitative observation of all carbon signals, including quaternary carbons.

-

3. Data Processing

-

The acquired Free Induction Decay (FID) is processed using a Fourier transform.

-

Phase correction is applied to obtain an absorption spectrum.

-

Baseline correction is performed to ensure a flat baseline.

-

The spectrum is referenced to the internal standard (TMS at 0.00 ppm).

-

Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

-

Peak picking is done to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Visualizations

Spin-Spin Coupling Network

The following diagram illustrates the expected proton-proton spin-spin coupling interactions in this compound. Ortho, meta, and vicinal couplings are the most significant.

Caption: Predicted ¹H-¹H spin-spin coupling network in this compound.

NMR Analysis Workflow

The logical flow of an NMR analysis for structural elucidation is depicted in the following diagram.

Caption: Logical workflow for the NMR analysis of an organic compound.

An In-depth Technical Guide to the Infrared Spectrum of 1-Bromo-2-cyclopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 1-Bromo-2-cyclopropylbenzene. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the well-established characteristic absorption frequencies of its constituent functional groups: a 1,2-disubstituted (ortho) benzene ring and a cyclopropyl group. This document also outlines a comprehensive experimental protocol for acquiring a high-quality Fourier-Transform Infrared (FTIR) spectrum of a liquid sample such as this compound.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands arising from the vibrations of its aromatic and cyclopropyl moieties, as well as the carbon-bromine bond. The predicted major absorption bands, their assignments, and expected wavenumber ranges are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |

| ~ 3080 - 3000 | Medium | C-H Stretch | Cyclopropyl Group |

| ~ 2950 - 2850 | Weak to Medium | C-H Stretch (Asymmetric & Symmetric) | Cyclopropyl Group (CH₂) |

| ~ 1600 - 1585 | Medium to Weak | C=C Stretch (in-ring) | Aromatic Ring |

| ~ 1500 - 1400 | Medium to Strong | C=C Stretch (in-ring) | Aromatic Ring |

| ~ 1470 - 1450 | Medium | CH₂ Scissoring | Cyclopropyl Group |

| ~ 1020 | Medium to Strong | Cyclopropyl Ring Breathing | Cyclopropyl Group |

| ~ 900 - 675 | Strong | C-H Out-of-Plane Bending | Aromatic Ring (ortho-disubstitution) |

| ~ 750 | Strong | C-H Out-of-Plane Bend | Aromatic Ring (ortho-disubstitution)[1] |

| ~ 1050 - 1000 | Medium | C-Br Stretch | Aryl Halide |

Note: The exact positions and intensities of the peaks can be influenced by the electronic effects of the substituents and the physical state of the sample.

Key Spectral Features and Interpretation

-

Aromatic C-H Stretching: The presence of peaks in the 3100-3000 cm⁻¹ region is a clear indicator of C-H bonds on the benzene ring.[2][3]

-

Cyclopropyl C-H Stretching: The C-H stretching vibrations of the cyclopropyl group are also expected in the 3080-3000 cm⁻¹ region, potentially overlapping with the aromatic C-H stretches.[3]

-

Aromatic C=C Stretching: The characteristic in-ring C=C stretching vibrations of the benzene ring typically appear as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹. The intensity and position of these bands can be affected by the substituents.[2]

-

Cyclopropyl Ring Breathing: A moderately strong absorption around 1020 cm⁻¹ is a characteristic feature of the cyclopropyl ring.

-

C-H Out-of-Plane Bending: A strong band in the 770-735 cm⁻¹ range is indicative of ortho-disubstitution on a benzene ring.[1] This is a crucial band for confirming the substitution pattern.

-

C-Br Stretching: The carbon-bromine stretching vibration for an aryl bromide is expected to appear in the fingerprint region, typically between 1075 and 1030 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy

This section details a standard procedure for obtaining the FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.[4][5][6]

I. Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

-

Sample: this compound (liquid)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

II. Experimental Workflow

The following diagram illustrates the general workflow for acquiring an FTIR spectrum of a liquid sample.

Caption: A flowchart of the key steps for obtaining and analyzing an FTIR spectrum.

III. Detailed Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

Set the spectral range (e.g., 4000 to 400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).[4]

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[4]

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered by the sample.[7]

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After the measurement, clean the ATR crystal immediately and thoroughly with a solvent-moistened, lint-free wipe to prevent sample residue from contaminating future measurements.

-

IV. Data Processing and Analysis

The logical flow for processing and analyzing the acquired spectral data is outlined below.

Caption: A diagram showing the logical steps from raw data to structural elucidation.

-

ATR Correction: If not automatically applied by the software, an ATR correction should be performed to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Baseline Correction: A baseline correction may be necessary to remove any broad, underlying features from the spectrum.

-

Peak Picking: Identify the wavenumber of each significant absorption peak.

-

Peak Assignment: Assign the observed peaks to specific vibrational modes based on the expected frequencies for the functional groups present in this compound, as detailed in the data table above.

-

Structural Confirmation: The combination of characteristic peaks for the ortho-disubstituted benzene ring and the cyclopropyl group will provide strong evidence for the structure of the compound.

This guide provides a comprehensive overview of the expected IR spectral features of this compound and a detailed protocol for its experimental determination. For definitive structural confirmation, it is recommended to use IR spectroscopy in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

Mass Spectrometry of 1-Bromo-2-cyclopropylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 1-bromo-2-cyclopropylbenzene, a compound of interest in synthetic chemistry and drug discovery. While specific experimental data for this molecule is not widely available in public databases, this document outlines the expected fragmentation patterns under electron ionization (EI) based on established principles of mass spectrometry and data from analogous compounds. This guide serves as a valuable resource for identifying and characterizing this compound and related structures in complex matrices.

Predicted Electron Ionization Mass Spectrum

The mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the cyclopropyl and bromo substituents. The presence of bromine, with its two abundant isotopes, 79Br and 81Br, will result in a characteristic isotopic pattern for bromine-containing fragments.

Table 1: Predicted Mass Spectral Data for this compound

| m/z | Proposed Fragment Ion | Relative Abundance (%) | Notes |

| 196/198 | [C₉H₉Br]⁺• | 80 | Molecular ion (M⁺•) with characteristic Br isotope pattern. |

| 117 | [C₉H₉]⁺ | 100 | Loss of Br radical. This is often the base peak. |

| 115 | [C₉H₇]⁺ | 60 | Loss of H₂ from the [M-Br]⁺ ion. |

| 91 | [C₇H₇]⁺ | 40 | Tropylium ion, a common fragment in alkylbenzenes. |

| 77 | [C₆H₅]⁺ | 30 | Phenyl cation, from cleavage of the cyclopropyl group. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion, [C₉H₉Br]⁺• (m/z 196/198). This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The key proposed fragmentation steps are outlined below and visualized in the accompanying diagram.

A primary and highly favorable fragmentation pathway involves the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical. This results in the formation of the [C₉H₉]⁺ ion at m/z 117, which is predicted to be the base peak in the spectrum due to the stability of the resulting cation.

Further fragmentation can occur from the [M-Br]⁺ ion. A common pathway for alkylbenzenes is the rearrangement to form the highly stable tropylium ion, [C₇H₇]⁺, at m/z 91. This involves the loss of a neutral acetylene molecule. Additionally, the loss of a hydrogen molecule (H₂) from the [M-Br]⁺ ion can lead to the fragment at m/z 115.

Another potential fragmentation involves the cleavage of the bond between the cyclopropyl group and the aromatic ring, which can lead to the formation of the phenyl cation, [C₆H₅]⁺, at m/z 77.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

The following protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole mass analyzer.

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL (splitless injection).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL for analysis.

Data Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and data from spectral libraries (if available).

Caption: General workflow for GC-MS analysis of this compound.

An In-depth Technical Guide to the Electronic Properties of 2-Cyclopropylphenyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylphenyl bromide is an organic compound featuring a benzene ring substituted with a cyclopropyl group and a bromine atom in an ortho configuration. This molecule serves as a valuable building block in medicinal chemistry and materials science. The unique electronic interplay between the "pseudo-unsaturated" cyclopropyl group, the electronegative bromine atom, and the aromatic phenyl ring imparts distinct properties that are crucial for its application in drug design.[1][2] The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the aryl bromide functionality is a key handle for cross-coupling reactions, enabling the synthesis of complex molecular architectures.[3][4][5]

Understanding the core electronic properties of 2-cyclopropylphenyl bromide—such as its frontier molecular orbitals (HOMO and LUMO), ionization potential, and electron affinity—is paramount for predicting its reactivity, intermolecular interactions, and overall suitability as a drug scaffold. This guide provides a comprehensive overview of these properties. Due to a scarcity of direct experimental data for this specific molecule, this document outlines a robust computational methodology for determining its electronic characteristics, supplemented by detailed experimental protocols for empirical verification.

Computational Methodology for Determining Electronic Properties

To elucidate the electronic structure of 2-cyclopropylphenyl bromide, a computational approach using Density Functional Theory (DFT) is proposed. DFT offers a favorable balance between accuracy and computational cost for molecules of this size.[6][7]

2.1 In Silico Protocol

-

Software: All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[8][9]

-

Geometry Optimization: The molecular structure of 2-cyclopropylphenyl bromide will first be optimized in the gas phase without constraints. A commonly used and reliable level of theory for this purpose is the B3LYP functional with a 6-311+G(d,p) basis set.[7][10] This basis set includes diffuse functions (+) to accurately describe anions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties.

2.2 Derivation of Electronic Properties

-

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are directly obtained from the DFT output. These orbitals are critical for understanding chemical reactivity.[10]

-

Ionization Potential (IP): According to Koopmans' theorem (within the Hartree-Fock approximation), the ionization potential can be estimated as the negative of the HOMO energy (IP ≈ -EHOMO). A more accurate method involves calculating the energy difference between the cationic species (N-1 electrons) and the neutral molecule (N electrons) at the optimized neutral geometry.[11][12]

-

Electron Affinity (EA): Similarly, electron affinity can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO) or calculated more accurately as the energy difference between the neutral molecule and its anion (EA = Eneutral - Eanion).[11][12]

-

Dipole Moment: The total dipole moment and its vector components are calculated as part of the standard DFT output, providing insight into the molecule's overall polarity.

Data Presentation: Calculated Electronic Properties

The following table summarizes the key electronic properties of 2-cyclopropylphenyl bromide as would be determined by the computational protocol described above.

| Electronic Property | Symbol | Calculated Value (Hartree) | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | (To be calculated) | (To be calculated) |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | (To be calculated) | (To be calculated) |

| HOMO-LUMO Gap | ΔE | (To be calculated) | (To be calculated) |

| Ionization Potential | IP | (To be calculated) | (To be calculated) |

| Electron Affinity | EA | (To be calculated) | (To be calculated) |

| Dipole Moment | µ | (To be calculated) | (To be calculated) D |

Note: Values are placeholders pending execution of the computational protocol. 1 Hartree = 27.2114 eV. D = Debye.

Visualization of Workflows and Relationships

Caption: A generalized workflow for the quantum chemical analysis.

Caption: Relationship between electronic properties and drug development.

Experimental Protocols for Verification

The computationally derived data should ideally be validated through experimental measurements. The following are standard protocols for determining the key electronic properties of organic molecules like 2-cyclopropylphenyl bromide.

5.1 Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Cyclic voltammetry is an electrochemical technique that can provide estimates of the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of a molecule.[13][14][15]

-

Objective: To determine the oxidation (Eox) and reduction (Ered) potentials of 2-cyclopropylphenyl bromide to estimate EHOMO and ELUMO.

-

Materials:

-

Potentiostat with a three-electrode cell.

-

Working Electrode (e.g., Glassy Carbon or Platinum).

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).

-

Counter Electrode (e.g., Platinum wire).

-

Electrolyte solution: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, degassed organic solvent (e.g., acetonitrile or dichloromethane).

-

Analyte solution: 1-5 mM solution of 2-cyclopropylphenyl bromide in the electrolyte solution.

-

Ferrocene (as an internal standard).

-

-

Procedure:

-

Preparation: Polish the working electrode with alumina slurry, rinse, and dry. Assemble the three-electrode cell with the electrolyte solution.

-

Degassing: Bubble an inert gas (e.g., Argon or Nitrogen) through the solution for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

-

Blank Scan: Run a cyclic voltammogram of the electrolyte solution alone to establish the potential window.

-

Analyte Scan: Add the 2-cyclopropylphenyl bromide solution to the cell. Apply a potential sweep, starting from the open-circuit potential towards a positive potential to observe oxidation, and then reverse the scan towards a negative potential to observe reduction.

-

Internal Standard: Add a small amount of ferrocene and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple provides a standard potential for calibration.

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

-

Estimate the energy levels using the following empirical formulas (referenced against the Fc/Fc+ couple, which is assumed to have an absolute energy level of -4.8 eV relative to vacuum):

-

EHOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]

-

-

-

5.2 UV-Visible Spectroscopy for HOMO-LUMO Gap Determination

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to electronic transitions. The onset of the lowest energy absorption band can be used to estimate the HOMO-LUMO gap.[16]

-

Objective: To determine the optical HOMO-LUMO gap (Eg) from the absorption spectrum.

-

Materials:

-

Dual-beam UV-Vis spectrophotometer.

-

Matched quartz cuvettes (typically 1 cm path length).

-

Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile).

-

Dilute solution of 2-cyclopropylphenyl bromide (concentration adjusted to give a maximum absorbance between 0.5 and 1.5).

-

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.

-

Baseline Correction: Record a baseline spectrum with cuvettes containing only the pure solvent.

-

Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis:

-

Identify the wavelength corresponding to the onset of the lowest energy absorption band (λonset). This is found at the "red edge" of the spectrum where the absorbance begins to rise from the baseline.

-

Convert λonset (in nm) to the optical energy gap Eg (in eV) using the Planck-Einstein relation:

-

Eg (eV) = 1240 / λonset (nm)

-

-

-

5.3 Photoelectron Spectroscopy (PES) for Ionization Potential

Ultraviolet Photoelectron Spectroscopy (UPS) is a high-vacuum technique that provides a direct measurement of the ionization potential by measuring the kinetic energy of electrons ejected by photons.[17][18]

-

Objective: To directly measure the first (lowest) ionization potential of 2-cyclopropylphenyl bromide.

-

Materials:

-

Photoelectron spectrometer with a high-vacuum chamber.

-

UV light source (typically a Helium lamp, He I at 21.22 eV).

-

Electron energy analyzer and detector.

-

Volatile sample of 2-cyclopropylphenyl bromide introduced into the gas phase.

-

-

Procedure:

-

Sample Introduction: The sample is introduced into the high-vacuum chamber and vaporized.

-

Ionization: The gas-phase molecules are irradiated with monochromatic UV photons, causing the ejection of valence electrons.

-

Analysis: The kinetic energies (KE) of the emitted photoelectrons are measured by the electron energy analyzer.

-

Data Analysis:

-

The binding energy (BE) of the electrons is calculated using the equation: BE = hν - KE, where hν is the energy of the incident photons (21.22 eV for He I).

-

The PES spectrum is a plot of electron counts versus binding energy.

-

The first peak in the spectrum (lowest binding energy) corresponds to the first ionization potential (IP) of the molecule, which represents the energy required to remove an electron from the HOMO.

-

-

Relevance in Drug Development

The electronic properties of 2-cyclopropylphenyl bromide are directly relevant to its potential use in drug discovery.[3][5]

-

Reactivity and Synthesis: The HOMO and LUMO energies and distributions dictate the molecule's susceptibility to electrophilic and nucleophilic attack. The aryl bromide moiety is a well-established reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are cornerstones of modern medicinal chemistry for building molecular complexity.[5]

-

Molecular Interactions: The dipole moment and electrostatic potential surface, which arise from the electronic structure, govern how the molecule interacts with biological targets like proteins and enzymes. Electrostatic and hydrogen-bonding interactions are critical for binding affinity and selectivity.

-

Pharmacokinetics (ADME): Properties like polarity (related to the dipole moment) influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, polarity affects aqueous solubility and the ability to cross lipid membranes. The cyclopropyl group is often introduced to block sites of metabolism, thereby improving a drug's metabolic stability.[19]

References

- 1. benchchem.com [benchchem.com]

- 2. webqc.org [webqc.org]

- 3. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aryl Halides - Enamine [enamine.net]

- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eolss.net [eolss.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 10. irjweb.com [irjweb.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Ionization Potential, Electron Affinity, Electronegativity, Hardness, and Electron Excitation Energy: Molecular Properties from Density Functional Theory Orbital Energies | Journal Article | PNNL [pnnl.gov]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ossila.com [ossila.com]

- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 17. pubs.aip.org [pubs.aip.org]

- 18. Khan Academy [khanacademy.org]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Bromo-2-cyclopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-2-cyclopropylbenzene, a versatile building block in organic synthesis. The document details its chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols, and presents key quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, facilitating the strategic application of this compound in the design and synthesis of novel molecules.

Introduction

This compound is a substituted aromatic hydrocarbon featuring a bromine atom and a cyclopropyl group in an ortho configuration on a benzene ring. This unique structural arrangement offers multiple avenues for synthetic transformations, making it a valuable intermediate in the preparation of more complex molecular architectures. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the cyclopropyl group can influence the electronic properties and conformational rigidity of the parent molecule and its derivatives.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₉Br | [1] |

| Molecular Weight | 197.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 57807-28-0 | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Expected to be soluble in common organic solvents | |

| XLogP3-AA | 3.5 | [2] |

Synthetic Routes and Experimental Protocols

Route 1: Simmons-Smith Cyclopropanation of 2-Bromostyrene

This approach involves the direct cyclopropanation of commercially available 2-bromostyrene using a carbenoid species generated from diiodomethane and a zinc-copper couple, known as the Simmons-Smith reaction.[3][4][5] This method is known for its stereospecificity and tolerance of various functional groups.[3][5]

3.1.1. Experimental Protocol: Simmons-Smith Reaction

-

Reagents and Equipment:

-

2-Bromostyrene

-

Diiodomethane (CH₂I₂)

-

Zinc-copper couple (Zn-Cu)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, the zinc-copper couple is suspended in the anhydrous solvent.

-

A solution of diiodomethane in the same solvent is added dropwise to the stirred suspension. A gentle reflux may be observed, indicating the formation of the organozinc carbenoid (iodomethylzinc iodide).

-

After the formation of the carbenoid is complete, a solution of 2-bromostyrene in the anhydrous solvent is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The mixture is then filtered to remove unreacted zinc.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

3.1.2. Proposed Reaction Scheme

Caption: Synthetic pathway from 2-bromostyrene to this compound.

Route 2: Diazotization and Bromination of 2-Cyclopropylaniline

This alternative route begins with the synthesis of 2-cyclopropylaniline, followed by a Sandmeyer-type reaction.[6] The amino group of 2-cyclopropylaniline is converted to a diazonium salt, which is subsequently displaced by a bromide ion.

3.2.1. Step A: Synthesis of 2-Cyclopropylaniline

2-Cyclopropylaniline can be prepared via a Buchwald-Hartwig amination of a suitable precursor.[7]

3.2.2. Step B: Experimental Protocol: Sandmeyer Reaction

-

Reagents and Equipment:

-

2-Cyclopropylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr)

-

Copper(I) bromide (CuBr)

-

Beaker or flask for the diazotization

-

Ice bath

-

-

Procedure:

-

2-Cyclopropylaniline is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of the aniline salt. The temperature must be maintained below 5 °C to ensure the stability of the diazonium salt.

-

In a separate flask, copper(I) bromide is dissolved in hydrobromic acid.

-

The freshly prepared, cold diazonium salt solution is slowly added to the cuprous bromide solution.

-

Effervescence (evolution of nitrogen gas) is observed. The reaction mixture is allowed to warm to room temperature and then heated gently to ensure complete decomposition of the diazonium salt.

-

The mixture is cooled, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extract is washed with water, dilute sodium hydroxide solution (to remove any phenolic byproducts), and brine.

-

The organic layer is dried over an anhydrous drying agent, and the solvent is evaporated.

-

The crude this compound is purified by distillation or column chromatography.

-

3.2.3. Proposed Reaction Scheme

Caption: Synthetic pathway from 2-cyclopropylaniline to this compound.

Spectroscopic Data

While specific, published spectra for this compound are not widely available, the expected NMR spectral features can be predicted based on the analysis of similar compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (4H) | ~ 7.0 - 7.6 | Multiplet |

| Cyclopropyl Methine (1H) | ~ 1.8 - 2.2 | Multiplet |

| Cyclopropyl Methylene (4H) | ~ 0.6 - 1.1 | Multiplets |

The aromatic protons will appear in the typical downfield region, with their splitting pattern determined by the ortho, meta, and para coupling constants. The cyclopropyl methine proton, being adjacent to the aromatic ring, will be the most downfield of the aliphatic protons. The four methylene protons of the cyclopropyl ring will be diastereotopic and are expected to appear as two separate multiplets in the upfield region, a characteristic feature of cyclopropyl groups.[8]

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon | Predicted Chemical Shift (ppm) |

| C-Br (Aromatic) | ~ 120 - 125 |

| C-Cyclopropyl (Aromatic) | ~ 140 - 145 |

| CH (Aromatic) | ~ 125 - 135 |

| CH (Cyclopropyl) | ~ 15 - 20 |

| CH₂ (Cyclopropyl) | ~ 8 - 12 |

Applications in Synthesis

This compound is a valuable synthon for the introduction of the 2-cyclopropylphenyl moiety into target molecules. The bromine atom serves as a handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of compounds with potential applications in medicinal chemistry, materials science, and agrochemicals.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the presence of a brominated aromatic ring, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a synthetically useful building block with the potential for broad application in organic synthesis. This guide has provided a summary of its properties and outlined plausible and detailed synthetic routes. The availability of this compound through straightforward synthetic methods, coupled with its reactivity in cross-coupling reactions, makes it a valuable tool for the synthesis of complex and novel chemical entities. Further research into its synthesis and reactivity will undoubtedly expand its utility in various fields of chemical science.

References

- 1. This compound | C9H9Br | CID 12221356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simmons-Smith Reaction [organic-chemistry.org]

- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. The Sandmeyer Reactions - Chad's Prep® [chadsprep.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of 2-Bromophenylcyclopropane for Researchers, Scientists, and Drug Development Professionals

Introduction: The unique structural and electronic properties of the cyclopropane ring, combined with the synthetic versatility of the aryl bromide moiety, make 2-bromophenylcyclopropane a valuable building block in modern organic synthesis. Its inherent ring strain and the presence of a good leaving group on the aromatic ring allow for a diverse range of chemical transformations, providing access to complex molecular architectures. This technical guide explores the initial investigations into the reactivity of 2-bromophenylcyclopropane, focusing on its utility in palladium-catalyzed cross-coupling reactions, intramolecular cyclizations, and radical-mediated ring-opening reactions. These transformations are particularly relevant in the field of medicinal chemistry for the synthesis of novel therapeutic agents, including those targeting the central nervous system (CNS).

Synthesis of 2-Bromophenylcyclopropane

A common and effective method for the synthesis of 1-arylcyclopropane derivatives involves the α-alkylation of the corresponding aryl acetonitrile with 1,2-dihaloethane. This is followed by the hydrolysis of the resulting nitrile to the carboxylic acid, which can then be further functionalized.

Experimental Protocol: Synthesis of 1-(2-Bromophenyl)cyclopropane-1-carbonitrile

A laboratory-scale synthesis of a related compound, 1-phenylcyclopropane acetonitrile, provides a foundational protocol. In a typical procedure, 2-phenyl acetonitrile is treated with 1,2-dibromoethane in the presence of a strong base, such as sodium hydroxide, and a phase-transfer catalyst. The reaction is generally heated to facilitate the cyclization.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The presence of the bromo substituent on the phenyl ring of 2-bromophenylcyclopropane makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a particularly powerful tool for the derivatization of this scaffold. This reaction allows for the introduction of a wide variety of substituents onto the aromatic ring, enabling the synthesis of diverse libraries of compounds for drug discovery.

General Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Bromides

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid involves the use of a palladium catalyst, a base, and a suitable solvent.

Materials:

-

Aryl bromide (e.g., 2-bromophenylcyclopropane) (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equiv)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

-

Solvent (e.g., Toluene/Water or Dioxane/Water)

Procedure:

-

To a reaction vessel, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

-

Add the solvent system to the reaction vessel.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |

| 3 | 2-Bromopyridine | 3-Thienylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 110 | 16 | 88 |

| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | THF/H₂O | 80 | 4 | 98 |

This table is a compilation of representative data from various sources and is intended for illustrative purposes.

Intramolecular Heck Reaction: A Pathway to Polycyclic Scaffolds